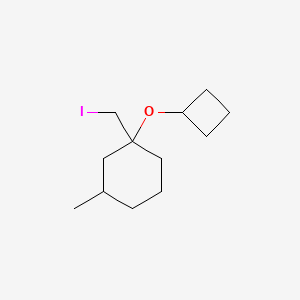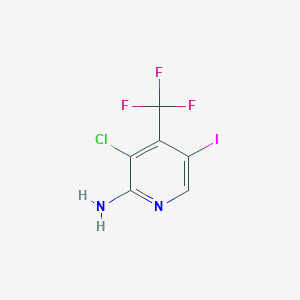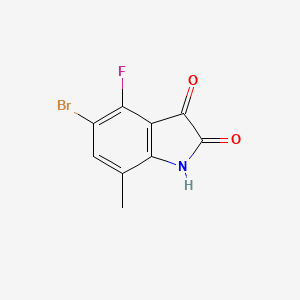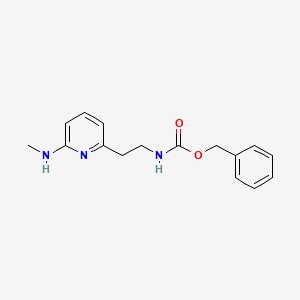
N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
The synthesis of N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide involves several steps. One common method includes the reaction of a trifluoromethyl pyridine derivative with a chlorinated phenyl compound. The reaction conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents like ethanol or acetonitrile. .
Scientific Research Applications
N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in pest control
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The pathways involved can vary depending on the application, but generally, the compound’s unique structure allows it to interact effectively with its targets .
Comparison with Similar Compounds
Compared to other similar compounds, N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide stands out due to its trifluoromethyl group, which imparts unique chemical properties. Similar compounds include:
- N-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methylamino-4-(3-chloro-5-(trifluoromethyl)pyridyloxy)phenylformamide
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior .
Properties
Molecular Formula |
C13H9ClF3N3O2 |
|---|---|
Molecular Weight |
331.68 g/mol |
IUPAC Name |
N'-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-hydroxymethanimidamide |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-11-5-8(13(15,16)17)6-18-12(11)22-10-3-1-9(2-4-10)19-7-20-21/h1-7,21H,(H,19,20) |
InChI Key |
COARODGFUNVPTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CNO)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)

![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)

![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)


![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)

